molecular formula C10H11NO2 B11768993 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B11768993
M. Wt: 177.20 g/mol
InChI Key: VLIVMBLPMZPLAD-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclobutane ring substituted with a pyridin-4-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with pyridine derivatives under UV light irradiation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as rhodium complexes to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the reaction type and conditions .

Scientific Research Applications

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid
  • 3-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
  • 3-(Pyridin-4-yl)cyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibits unique reactivity due to the position of the pyridine ring, which influences its electronic properties and steric interactions. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13)

InChI Key

VLIVMBLPMZPLAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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